D-alanyl-D-alanine (D-Ala-D-Ala) is a dipeptide composed of two D-alanine residues. It is a key component of peptidoglycan, a polymer forming the cell wall of most bacteria []. It is involved in the final stages of peptidoglycan synthesis, where it serves as a substrate for transpeptidases, enzymes responsible for cross-linking peptidoglycan strands []. This cross-linking is crucial for the stability and integrity of the bacterial cell wall [].
D-Ala-D-Ala is also a target for various antibiotics, including the glycopeptides (e.g., vancomycin) and β-lactams (e.g., penicillin) [, , ]. These antibiotics exert their antibacterial activity by binding to D-Ala-D-Ala, thereby interfering with the transpeptidation reaction and disrupting cell wall synthesis [, , ].
Enzymatic synthesis: The enzyme D-alanine:D-alanine ligase (Ddl) catalyzes the ATP-dependent formation of D-Ala-D-Ala from two molecules of D-alanine [, , , ].
Chemical synthesis: Several chemical methods for D-Ala-D-Ala synthesis have been reported [, ]. These methods typically involve coupling reactions using protected D-alanine derivatives.
Transpeptidation: D-Ala-D-Ala is a substrate for transpeptidases, enzymes responsible for cross-linking peptidoglycan strands in the bacterial cell wall [, , , ]. This reaction involves cleavage of the peptide bond between the two D-alanine residues and formation of a new peptide bond with the amino group of another peptidoglycan strand [, , , ].
Carboxypeptidation: D-Ala-D-Ala can be hydrolyzed by D-alanyl-D-alanine carboxypeptidases (DD-carboxypeptidases), enzymes that remove the terminal D-alanine residue [, , , , , ]. This reaction plays a role in regulating the degree of peptidoglycan cross-linking [, , , , , ].
Antibiotic binding: D-Ala-D-Ala binds with high affinity to various antibiotics, including glycopeptides and β-lactams [, , ]. This binding prevents the interaction of D-Ala-D-Ala with transpeptidases and DD-carboxypeptidases, leading to inhibition of cell wall synthesis [, , ].
Transpeptidation: The mechanism of transpeptidation involves a nucleophilic attack by the active site serine residue of the transpeptidase on the carbonyl carbon of the peptide bond in D-Ala-D-Ala [, , , ]. This attack leads to the formation of a covalent acyl-enzyme intermediate, which is subsequently attacked by the amino group of another peptidoglycan strand, resulting in cross-linking [, , , ].
Antibiotic binding: The mechanism of antibiotic binding to D-Ala-D-Ala involves multiple non-covalent interactions, including hydrogen bonding and hydrophobic interactions [, , ]. These interactions lead to the formation of a stable complex that prevents D-Ala-D-Ala from participating in transpeptidation or carboxypeptidation reactions [, , ].
D-Ala-D-Ala is a small dipeptide with a molecular weight of approximately 204 g/mol. It is soluble in water and other polar solvents. The physical and chemical properties of D-Ala-D-Ala are relevant to its biological activity and its recognition by enzymes and antibiotics. For example, the presence of the D-alanine residues in D-Ala-D-Ala is crucial for its specific binding to bacterial transpeptidases and DD-carboxypeptidases, which have evolved to recognize D-amino acids [, , , ].
Target for antibiotic development: D-Ala-D-Ala is a validated target for several classes of antibiotics, including glycopeptides (e.g., vancomycin, teicoplanin) and β-lactams [, , , ]. These antibiotics bind to D-Ala-D-Ala, preventing its interaction with transpeptidases and DD-carboxypeptidases, ultimately inhibiting cell wall synthesis and leading to bacterial cell death [, , , ].
Model for enzyme specificity studies: D-Ala-D-Ala serves as a model substrate for studying the specificity of bacterial transpeptidases and DD-carboxypeptidases [, , , ]. Research using D-Ala-D-Ala analogs with modifications in the side chains or the peptide bond have provided valuable insights into the structural features required for enzyme recognition and catalytic activity [, , , ].
Tool for investigating cell wall synthesis: D-Ala-D-Ala is a valuable tool for studying the dynamics and regulation of peptidoglycan biosynthesis in bacteria [, , , ]. By monitoring the incorporation of radiolabeled D-Ala-D-Ala into peptidoglycan or by analyzing the levels of D-Ala-D-Ala containing precursors, researchers can gain insights into the kinetics of cell wall assembly and the effects of various factors, such as growth conditions or antibiotic treatment, on peptidoglycan metabolism [, , , ].
Biomarker for bacterial growth and sporulation: D-Ala-D-Ala and its precursors can serve as indicators of bacterial growth and developmental processes such as sporulation [, ]. Monitoring the levels of D-Ala-D-Ala or its associated enzymes can provide valuable information about bacterial growth rates, metabolic activity, and developmental stages [, ].
Development of novel antibiotics: As antibiotic resistance continues to pose a significant threat to human health, research efforts are focused on developing new antibiotics that target D-Ala-D-Ala []. This includes the exploration of novel chemical scaffolds, the optimization of existing antibiotics to enhance their efficacy and overcome resistance mechanisms, and the development of combination therapies to target multiple steps in peptidoglycan synthesis [].
Understanding the evolution of antibiotic resistance: The emergence of antibiotic resistance, particularly vancomycin resistance, highlights the need for a deeper understanding of the mechanisms underlying resistance development []. Research focusing on the structure and function of vancomycin resistance proteins, which alter the D-Ala-D-Ala terminus of peptidoglycan precursors, is crucial for developing strategies to combat antibiotic resistance [].
Exploiting D-Ala-D-Ala for diagnostic applications: The specificity of D-Ala-D-Ala for bacterial enzymes and its association with bacterial growth and sporulation suggest its potential as a biomarker for bacterial infections [, ]. Further research could focus on developing sensitive and specific diagnostic tools based on the detection of D-Ala-D-Ala or its associated enzymes.
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